Acetyltannic acid

Overview

Description

Acetyltannic acid, also known as dithis compound or tannyl acetate, is a derivative of tannic acid. It is a yellowish- or grayish-white odorless powder that darkens upon exposure to light. This compound is slightly soluble in water or alcohol and more soluble in ethyl acetate, solutions of borax or sodium phosphate, and gradually decomposes in solutions of alkali hydroxides and carbonates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyltannic acid can be synthesized through the acetylation of tannin. The acetylation process involves reacting tannin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Acetyltannic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form simpler phenolic compounds.

Substitution: This compound can undergo substitution reactions where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Simpler phenolic compounds.

Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

Acetyltannic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenolic compounds.

Biology: Studied for its antioxidant properties and potential use in protecting cells from oxidative stress.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the production of adhesives, coatings, and as a stabilizer in various industrial processes

Mechanism of Action

Acetyltannic acid exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as EGFR/Jak2/STATs and PKM2

Comparison with Similar Compounds

Similar Compounds

Tannic Acid: A polyphenolic compound with similar antioxidant and anti-inflammatory properties.

Gallic Acid: A simpler phenolic compound with strong antioxidant activity.

Ellagic Acid: Another polyphenolic compound with anticancer and anti-inflammatory properties .

Uniqueness

Acetyltannic acid is unique due to its acetylated structure, which enhances its solubility in organic solvents and modifies its reactivity compared to other similar compounds. This makes it a valuable reagent in organic synthesis and a potential therapeutic agent with distinct pharmacological properties .

Biological Activity

Acetyltannic acid, a derivative of tannic acid, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological effects of this compound, including its mechanisms of action, therapeutic potential, and implications for health.

Overview of this compound

This compound is a polyphenolic compound derived from tannins, which are naturally occurring in various plants. Tannins are known for their antioxidant properties and ability to interact with proteins and enzymes. This compound retains many of these properties while exhibiting enhanced bioavailability and biological activity.

-

Histone Acetyltransferase Inhibition :

- This compound has been identified as a potent inhibitor of histone acetyltransferases (HATs), which play a crucial role in gene regulation. By inhibiting HAT activity, this compound can modulate the expression of genes involved in lipid metabolism and inflammation, potentially preventing conditions like non-alcoholic fatty liver disease (NAFLD) .

- Antimicrobial Activity :

- Antioxidant Properties :

Antimicrobial Effects

This compound has shown effectiveness against a range of bacteria. A study analyzing its impact on Staphylococcus aureus revealed that it alters the expression of 651 proteins and 503 genes linked to cell envelope integrity. This disruption leads to increased susceptibility to environmental stressors and ultimately cell death .

Anti-Inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation in various models .

Lipid Metabolism Regulation

In studies focused on metabolic diseases, this compound has been shown to inhibit fatty acid synthase (FAS) activity, leading to decreased lipid accumulation in liver cells. This suggests potential therapeutic applications in managing obesity and related metabolic disorders .

Case Studies

- Non-Alcoholic Fatty Liver Disease (NAFLD) :

- Infection Models :

Data Summary

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Histone Acetyltransferase Inhibition | Inhibition of HAT activity | Reduced lipogenesis; improved NAFLD symptoms |

| Antimicrobial Activity | Disruption of bacterial cell membrane | Decreased viability of Staphylococcus aureus |

| Antioxidant Effects | Radical scavenging | Protection against oxidative stress |

| Anti-Inflammatory Effects | Modulation of cytokine expression | Reduced inflammation |

Properties

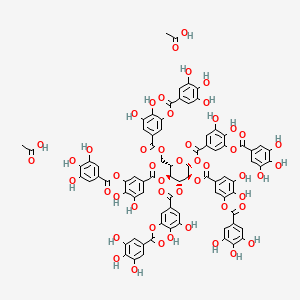

IUPAC Name |

acetic acid;[2,3-dihydroxy-5-[[(2S,3S,4R,5S,6R)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H52O46.2C2H4O2/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;2*1-2(3)4/h1-20,52,63-65,76-101H,21H2;2*1H3,(H,3,4)/t52-,63-,64+,65-,76+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNLNJOTFKOLGH-HXSAIMRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H60O50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161153 | |

| Record name | Acetyltannic acid [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1821.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1397-74-6 | |

| Record name | Acetyltannic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001397746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyltannic acid [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyltannic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.